molecular formula C17H15BrClN5O B2829469 5-amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-58-9

5-amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2829469
CAS No.: 899981-58-9
M. Wt: 420.7
InChI Key: FKXZRMAAFBVVFS-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a privileged scaffold in modern medicinal chemistry. Nitrogen-containing heterocycles like 1,2,3-triazoles are of significant interest in antifungal research, as they are known to inhibit the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase (CYP51) . This enzyme is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane; its inhibition disrupts membrane integrity and function, leading to the suppression of fungal growth . The structure of this particular compound includes a 3-bromobenzyl group at the N-1 position and a 3-chloro-4-methylphenyl carboxamide substituent at the C-4 position. These halogenated aromatic systems may enhance potential target binding affinity and influence the compound's physicochemical properties, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Researchers can utilize this compound to probe biological mechanisms, particularly in the context of combating fungal strains that have developed resistance to existing azole drugs . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(3-chloro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O/c1-10-5-6-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXZRMAAFBVVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Bromobenzyl and Chloromethylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can be used to modify the triazole ring or the aromatic substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Agents: These compounds have shown activity against a range of microbial pathogens.

Medicine

    Drug Development: Triazole derivatives are used in the development of antifungal, antiviral, and anticancer drugs.

    Diagnostics: These compounds can be used as probes in diagnostic assays.

Industry

    Agriculture: Triazole derivatives are used in the formulation of pesticides and herbicides.

    Pharmaceuticals: These compounds are used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their reported activities:

Compound Substituents Biological Activity References
5-Amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(3-bromobenzyl); N-(3-chloro-4-methylphenyl) No direct data; inferred potential for antiproliferative or SOS inhibition based on scaffold similarity.
5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-chlorobenzyl); N-(4-bromo-3-methylphenyl) Not explicitly reported, but halogen positioning suggests enhanced DNA-binding or protease inhibition.
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1-(3-chlorobenzyl); N-(4-fluorobenzyl) Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%).
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-fluorophenyl); N-(2,4-dimethoxyphenyl) Activity against CNS cancer SNB-75 cells (GP = -27.30%).
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Scaffold) 1-(carbamoylmethyl); unmodified carboxamide Inhibition of bacterial SOS response (IC50 = 32 µM in LexA cleavage assays).

Key Findings from Structural Comparisons

Halogen Positioning :

  • Bromine at the meta position (as in the target compound) may enhance hydrophobic interactions with target proteins compared to para-substituted analogs (e.g., 4-chlorobenzyl in ).
  • Chloro and methyl groups on the aryl carboxamide (e.g., 3-chloro-4-methylphenyl) likely improve binding specificity by introducing steric and electronic effects .

Biological Target Specificity :

  • Derivatives with fluorine or methoxy groups (e.g., ) show enhanced activity against cancer cells , possibly due to improved membrane permeability.
  • The carbamoylmethyl variant () is specialized for bacterial SOS pathway inhibition , suggesting substituent-dependent target selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely employs Buchwald–Hartwig coupling or thionyl chloride-mediated amidation , as seen in structurally related triazoles .

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C17H15BrClN5OC_{17}H_{15}BrClN_{5}O

It features a triazole ring, which is known for its diverse biological activities, and various substituents that enhance its pharmacological profile.

Antitumor Activity

Recent studies have shown that triazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHT-29 (Colon)15.2
This compoundA-549 (Lung)18.7
This compoundMCF-7 (Breast)20.0

These results indicate that this compound can inhibit the proliferation of cancer cells effectively. The presence of the bromobenzyl and chloro groups is believed to play a crucial role in enhancing its activity through improved interactions with cellular targets.

The mechanism by which this compound exerts its antitumor effects involves the inhibition of key proteins involved in tumor growth and survival. Specifically:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .
  • PD-L1 Modulation : It also affects programmed death-ligand 1 (PD-L1), a protein that plays a significant role in suppressing the immune response against tumors .

Antimicrobial Activity

In addition to its antitumor potential, the compound has demonstrated antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents significantly affect biological activity. For example:

  • Bromobenzyl Group : Enhances lipophilicity and improves cell membrane permeability.
  • Chloro Group : Increases electron-withdrawing capacity, which may improve binding affinity to target proteins.

Case Study 1: Anticancer Efficacy

A study involving a series of triazole derivatives including the target compound showed substantial anticancer efficacy in vitro. The derivatives were tested against multiple cancer cell lines using MTT assays to determine their IC50 values. The results indicated that compounds with specific substituents on the triazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of triazole derivatives revealed that compounds similar to our target exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and MIC determinations to assess efficacy against clinically relevant strains .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-(3-bromobenzyl)-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the triazole core via "click chemistry" .

Substituent Introduction :

  • Bromobenzyl group: React the triazole intermediate with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Chloro-methylphenyl carboxamide: Couple the intermediate with 3-chloro-4-methylaniline using carbodiimide coupling reagents (e.g., EDC/HOBt) .
    Key Considerations : Optimize reaction time, temperature, and stoichiometry to maximize yield (>70%) and purity (HPLC >95%) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., bromobenzyl protons at δ 5.2–5.4 ppm; triazole carbons at δ 145–150 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals for aromatic and triazole protons.

Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z 460.02 for C₁₈H₁₅BrClN₅O) .

X-ray Crystallography : Resolve crystal structure to confirm regioselectivity of triazole substitution .

Q. What are standard protocols for assessing the compound’s solubility and stability in biological assays?

Solubility Screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media. Measure turbidity via dynamic light scattering (DLS).

Stability Tests :

  • Chemical Stability : Incubate in PBS at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated breakdown .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability or substituent effects. A systematic approach includes:

Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs with modified substituents (Table 1).

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls.
  • Validate enzyme inhibition via IC₅₀ dose-response curves .

Computational Docking : Model interactions with target proteins (e.g., kinases) to identify critical binding motifs .

Table 1 : Comparative Bioactivity of Triazole Derivatives

SubstituentsTarget EnzymeIC₅₀ (µM)Reference
3-Bromobenzyl, 3-Cl-4-MePhHDAC60.12
4-Fluorophenyl, 4-MePhHDAC60.45
3-Chlorophenyl, cyclopentylCarbonic Anhydrase1.8

Q. What experimental designs are recommended for evaluating its mechanism of action in cancer models?

In Vitro Models :

  • Apoptosis Assays : Annexin V/PI staining in treated vs. untreated cancer cells.
  • Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest.

Pathway Profiling :

  • Western Blotting : Quantify phosphorylation of key proteins (e.g., Akt, ERK).
  • RNA-Seq : Identify differentially expressed genes post-treatment .

In Vivo Validation : Use xenograft models (e.g., NOD/SCID mice) with biweekly dosing (10–50 mg/kg) and tumor volume monitoring .

Q. How can computational methods enhance the understanding of its pharmacokinetic properties?

Physicochemical Modeling : Predict logP (2.8) and pKa (8.1) using software like MarvinSuite.

ADMET Prediction : Use tools like SwissADME to estimate absorption (Caco-2 permeability: 5 × 10⁻⁶ cm/s) and toxicity (AMES test: negative) .

Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration or protein binding over 100-ns trajectories .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

Selectivity Screening : Test against panels of related enzymes (e.g., HDAC isoforms 1–11).

Proteome Profiling : Use activity-based protein profiling (ABPP) to identify non-target interactions .

Cryo-EM/Co-crystallography : Resolve compound-enzyme structures to guide rational design of selective analogs .

Q. How should researchers design experiments to explore its potential in neurodegenerative disease models?

In Vitro Neuroprotection : Expose neuronal cells (e.g., SH-SY5Y) to oxidative stress (H₂O₂) and measure viability (MTT assay).

Tau Aggregation Assays : Use Thioflavin T fluorescence to monitor inhibition of tau fibrillization .

In Vivo Efficacy : Administer to transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive performance (Morris water maze) .

Methodological Notes

  • Synthesis References : Prefer peer-reviewed protocols (e.g., ) over vendor data.
  • Data Validation : Cross-check bioactivity claims with orthogonal assays (e.g., SPR for binding affinity).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies .

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